An In-Depth Technical Guide to 2,5-Diamino-3,4-thiophenedicarbonitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,5-Diamino-3,4-thiophenedicarbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,5-Diamino-3,4-thiophenedicarbonitrile, a versatile heterocyclic building block. With full editorial control, this document is structured to deliver scientifically sound and practical insights, moving beyond a rigid template to offer a narrative that is both informative and actionable for professionals in chemical synthesis and drug discovery.
Core Identity and Physicochemical Properties
2,5-Diamino-3,4-thiophenedicarbonitrile, a unique molecule featuring a thiophene core flanked by amino and cyano functionalities, holds significant potential in various chemical syntheses. Its structural characteristics impart specific reactivity and make it a valuable precursor for more complex molecular architectures.
CAS Number: 17989-89-8
Molecular Formula: C₆H₄N₄S
Molecular Weight: 164.19 g/mol
Table 1: Physicochemical Properties of 2,5-Diamino-3,4-thiophenedicarbonitrile
| Property | Value | Source |
| CAS Number | 17989-89-8 | |
| Molecular Formula | C₆H₄N₄S | |
| Molecular Weight | 164.19 g/mol | |
| Melting Point | 240 °C (513 K) | [1] |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Solubility | Soluble in DMSO | [2] |
A notable feature of this compound is its planar molecular structure, which has been confirmed by crystallographic studies. The molecule lies across a crystallographic mirror plane, and in the crystalline state, it forms centrosymmetric dimers through hydrogen bonding between the amino groups and the nitrogen atoms of the cyano groups.[2][3] These intermolecular interactions contribute to its thermal stability, as evidenced by its relatively high melting point.
Synthesis and Mechanism
The proposed reaction mechanism likely involves the nucleophilic addition of hydrogen sulfide to the electron-deficient carbon-carbon double bond of tetracyanoethylene, followed by a series of intramolecular cyclizations and rearrangements, ultimately leading to the formation of the stable aromatic thiophene ring.
Caption: Proposed reaction pathway for the synthesis of 2,5-Diamino-3,4-thiophenedicarbonitrile.
Experimental Protocol: Synthesis via Tetracyanoethylene and Hydrogen Sulfide
This protocol is based on the established literature and provides a general framework for the synthesis.[2] Researchers should consult the original publication by Cairns et al. (1957) for precise experimental conditions.
Materials:
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Tetracyanoethylene (TCNE)
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Hydrogen Sulfide (H₂S) gas or a suitable source (e.g., NaHS)
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An appropriate solvent (e.g., a polar aprotic solvent like DMF or acetonitrile)
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A suitable base (if using a salt of H₂S)
Procedure:
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Dissolve tetracyanoethylene in the chosen solvent in a reaction vessel equipped with a gas inlet (if using H₂S gas) and a stirrer.
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If using hydrogen sulfide gas, bubble it through the solution at a controlled rate. If using a salt like sodium hydrosulfide, add it portion-wise to the solution.
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The reaction is typically carried out at room temperature or with gentle heating, depending on the solvent and reactants.
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Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, the reaction mixture may be worked up by quenching with water and extracting the product with an organic solvent.
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The crude product can be purified by recrystallization from a suitable solvent, such as dimethyl sulfoxide (DMSO).[2]
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The obtained data should be compared with literature values.
Spectroscopic Characterization
While specific, high-resolution spectra for 2,5-Diamino-3,4-thiophenedicarbonitrile are not consistently available across all public databases, its structure allows for predictable spectroscopic signatures. The compound has been characterized by ¹H and ¹³C NMR spectroscopy.[2]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A single, broad singlet in the aromatic region for the two equivalent amino protons (-NH₂). The chemical shift would be influenced by the solvent. |
| ¹³C NMR | Three distinct signals are expected: one for the two equivalent carbons bearing the amino groups (C2 and C5), one for the two equivalent carbons bearing the cyano groups (C3 and C4), and one for the carbon atoms of the two equivalent cyano groups (-CN). |
| FT-IR (cm⁻¹) | - N-H stretching vibrations of the primary amine groups (typically in the range of 3300-3500 cm⁻¹).- C≡N stretching vibration of the nitrile groups (around 2220-2260 cm⁻¹).- C=C stretching vibrations of the thiophene ring.- C-N stretching vibrations. |
| Mass Spec (m/z) | The molecular ion peak (M⁺) would be expected at approximately 164.02, corresponding to the molecular formula C₆H₄N₄S. Fragmentation patterns would likely involve the loss of cyano and amino groups. |
Reactivity and Applications in Synthesis
The chemical architecture of 2,5-Diamino-3,4-thiophenedicarbonitrile, with its nucleophilic amino groups and the electron-withdrawing cyano groups on a thiophene platform, makes it a highly valuable and reactive building block in organic synthesis.
Precursor for Macrocyclic Compounds
One of the significant applications of this compound is in the synthesis of macrocyclic structures, such as phthalocyanine analogues.[2] The diamino functionality allows for the construction of larger ring systems through condensation reactions with suitable linkers. These macrocycles are of interest in materials science for their unique electronic and photophysical properties.
Caption: General scheme for the synthesis of macrocycles from 2,5-Diamino-3,4-thiophenedicarbonitrile.
Synthesis of Schiff Bases and Heterocyclic Systems
The primary amino groups are readily derivatized, for instance, through condensation with aldehydes or ketones to form Schiff bases. These derivatives can possess interesting biological activities and serve as ligands for metal complexes. Furthermore, the vicinal amino and cyano groups can be utilized to construct fused heterocyclic rings, expanding the molecular complexity and providing access to novel scaffolds for drug discovery. For example, derivatives of the closely related diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown potent anticancer and antimicrobial activities.
Building Block for Conductive Polymers and Materials
The electron-rich thiophene ring, coupled with the potential for extended conjugation through derivatization of the amino groups, makes this molecule a promising monomer for the synthesis of conductive polymers. These materials could find applications in organic electronics, such as organic field-effect transistors (OFETs) and sensors.
Safety and Handling
As a research chemical, 2,5-Diamino-3,4-thiophenedicarbonitrile should be handled with appropriate safety precautions. While a comprehensive toxicological profile is not publicly available, safety data for similar aromatic diamines and nitriles suggest the following:
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Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
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Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.
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It is imperative to consult the material safety data sheet (MSDS) from the supplier before handling this compound.
Conclusion and Future Outlook
2,5-Diamino-3,4-thiophenedicarbonitrile is a versatile and highly functionalized building block with significant potential in materials science and medicinal chemistry. Its straightforward, albeit dated, synthesis provides access to a platform for creating complex molecular architectures. The dual reactivity of its amino and cyano groups allows for a wide range of chemical transformations, leading to the development of novel macrocycles, heterocyclic systems, and functional polymers.
Future research in this area will likely focus on exploring the full potential of this molecule in the design of new organic electronic materials, the development of novel therapeutic agents through the synthesis of its derivatives, and the refinement of its synthesis to be more environmentally friendly and efficient. For researchers in these fields, a thorough understanding of the properties and reactivity of 2,5-Diamino-3,4-thiophenedicarbonitrile is a valuable asset for innovation.
References
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ChemSynthesis. (n.d.). 2,5-diamino-3,4-thiophenedicarbonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101381, 2,5-Diamino-3,4-dicyanothiophene. Retrieved from [Link]
- Ziegler, C. J., & Nemykin, V. N. (2012). 2,5-Diamino-thio-phene-3,4-dicarbonitrile. Acta crystallographica. Section E, Structure reports online, 68(Pt 9), o2693.
- MDPI. (2021). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Crystals, 11(11), 1385.
- Georganics. (2013). SAFETY DATA SHEET 2,5-DIAMINO-3,4-DICYANOTHIOPHENE.
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ResearchGate. (n.d.). 13C NMR spectra of compounds 2-5. Retrieved from [Link]
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Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
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- Adediji, J. F., Olayinka, O. T., & Adebayo, M. A. (2011). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. E-Journal of Chemistry, 8(4), 1731-1738.
- Tursunova, R., Ziyaev, A., Ikramov, A., Aripova, S., & Tashkhodzhaev, B. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European journal of medicinal chemistry, 84, 739–745.
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SpectraBase. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. Retrieved from [Link]
- Singh, R. A., & Singh, R. K. (2008). Infrared and ab initio studies of conducting molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 71(4), 1465–1471.
- European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5).
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GSRS. (n.d.). 2,5-DIAMINO-3,4-DICYANOTHIOPHENE. Retrieved from [Link]
- ResearchGate. (2019). One-pot multicomponent synthesis of 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles using prepared nanomagnetic Fe 3 O 4 @SiO 2 @(CH 2 ) 3 NHCO-adenine sulfonic acid.
- ResearchGate. (2019).
- ResearchGate. (2020). Synthesis and reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile.
